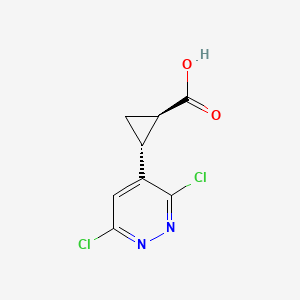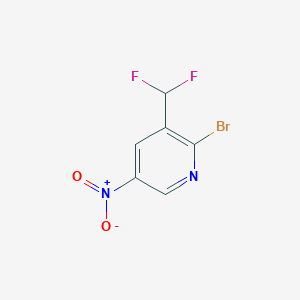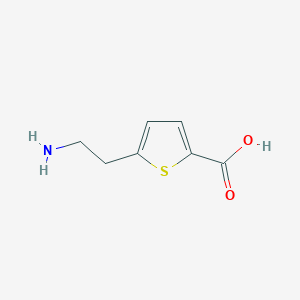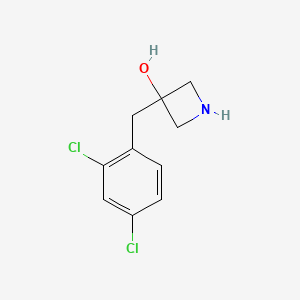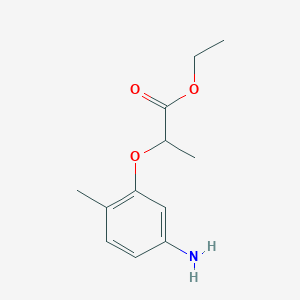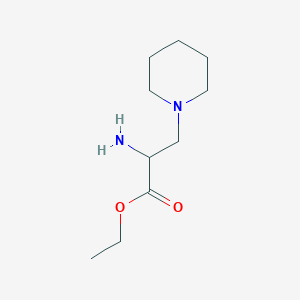
Ethyl 2-amino-3-(piperidin-1-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(piperidin-1-YL)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of an amino group (-NH2), a piperidine ring, and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from readily available precursors such as amino acids and piperidine derivatives. The synthesis typically involves the formation of an amide bond followed by esterification.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form Ethyl 2-amino-3-(piperidin-1-YL)propanoic acid.
Reduction: The reduction product is Ethyl 2-amino-3-(piperidin-1-YL)propanamine.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(piperidin-1-YL)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 2-amino-3-(piperidin-1-YL)propanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-(piperidin-1-YL)propanoate is similar to other amino acid derivatives and piperidine-containing compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
Ethyl 2-amino-3-(pyrrolidin-1-YL)propanoate
Ethyl 2-amino-3-(morpholin-4-YL)propanoate
Ethyl 2-amino-3-(thiomorpholin-4-YL)propanoate
These compounds share similarities in their core structure but differ in the nature of the cyclic amine group, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
ethyl 2-amino-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)9(11)8-12-6-4-3-5-7-12/h9H,2-8,11H2,1H3 |
Clé InChI |
SVAYQQCJIANBEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
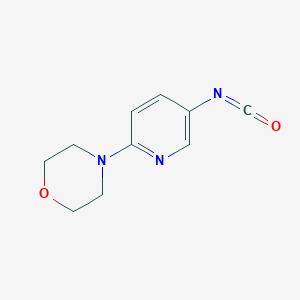
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
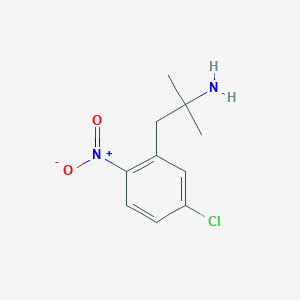
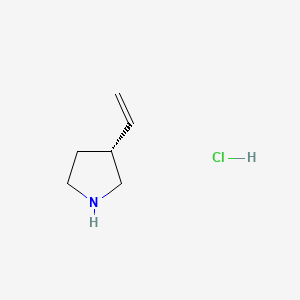
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)

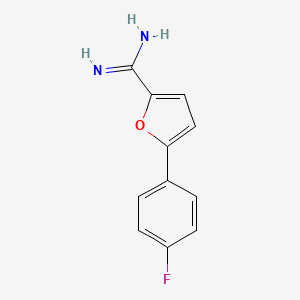
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
